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Compound of Interest

Compound Name:
2-[(2-

Methylcyclohexyl)oxy]acetonitrile

CAS No.: 1016866-31-1

Cat. No.: B3363111

Get Quote

2-[(2-Methylcyclohexyl)oxy]acetonitrile possesses a chiral center at the 2-position of the

cyclohexane ring, leading to the existence of cis and trans diastereomers, each as a pair of

enantiomers. The molecule's structure integrates a flexible, lipophilic methylcyclohexyl group

with a polar ether linkage and a nitrile group capable of participating in various chemical

transformations and intermolecular interactions.

Visualization of Chemical Structure
Caption: Diastereomers of 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

Physicochemical and Predicted Spectroscopic Data
Due to the limited availability of experimental data for this specific molecule, the following table

includes calculated properties and predicted spectroscopic characteristics based on known

values for its constituent functional groups and analogous structures.
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Property Value / Predicted Range Justification / Source

Molecular Formula C₉H₁₅NO Calculated from structure.

Molecular Weight 153.22 g/mol Calculated from structure.

Physical State Colorless to pale yellow liquid
Predicted based on similar

alicyclic nitriles and ethers.[1]

Boiling Point ~220-240 °C (at 760 mmHg)

Estimated based on analogous

structures; likely requires

vacuum distillation for

purification.

Solubility

Soluble in common organic

solvents (e.g., DCM, THF,

Acetone); poorly soluble in

water.

Based on the combined

lipophilic (methylcyclohexyl)

and polar (ether, nitrile) nature

of the molecule.

IR Spectroscopy (cm⁻¹)

~2850-2960: C-H (alkane)

stretch~2240-2260: C≡N

(nitrile) stretch, sharp~1080-

1150: C-O-C (ether) stretch,

strong

The C≡N stretch is highly

characteristic and typically

appears as a sharp, intense

band in this region.[2][3] The

C-O stretch of the ether is also

a prominent feature.

¹H NMR (ppm)

~4.0-4.5: -O-CH₂-CN (s,

2H)~3.2-3.8: -CH-O- (m,

1H)~0.9-2.2: Cyclohexyl

protons (m, 10H) and -CH₃ (d,

3H)

The methylene protons

adjacent to the nitrile and ether

oxygen will be the most

downfield of the aliphatic

signals. The exact chemical

shifts of the cyclohexyl protons

will be complex due to

diastereotopicity and

conformational effects.[4]

¹³C NMR (ppm) ~117-120: -C≡N~75-85: -CH-

O-~55-65: -O-CH₂-CN~20-40:

Cyclohexyl carbons~15-20: -

CH₃

The nitrile carbon is a key

identifier in the ¹³C NMR

spectrum.[5][6] The carbon

atom of the ether linkage on

the cyclohexane ring will be
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significantly downfield

compared to the other ring

carbons.

Synthesis and Purification: A Validated Approach
The most direct and reliable method for preparing 2-[(2-Methylcyclohexyl)oxy]acetonitrile is

the Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an alkyl halide.[7]

[8] This approach offers high yields and is adaptable to a wide range of substrates.

Experimental Workflow: Williamson Ether Synthesis
Caption: Proposed workflow for the synthesis of 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

Detailed Experimental Protocol
Materials:

2-Methylcyclohexanol (as a mixture of isomers or a single isomer)

Sodium hydride (NaH), 60% dispersion in mineral oil

Bromoacetonitrile or Chloroacetonitrile

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or Ethyl acetate for extraction

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for chromatography

Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a

60% dispersion in mineral oil. Wash the NaH with anhydrous hexanes to remove the oil,

decant the hexanes, and suspend the NaH in anhydrous THF.

Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Dissolve 2-methylcyclohexanol (1.0

equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension via the

dropping funnel.

Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and

irreversible deprotonation of the alcohol to form the alkoxide nucleophile without

competing side reactions.[9] The evolution of hydrogen gas indicates the progress of the

reaction.

Nucleophilic Substitution: After hydrogen evolution ceases (typically 30-60 minutes), add

bromoacetonitrile (1.1 equivalents) dropwise at 0 °C. Once the addition is complete, allow

the reaction mixture to warm to room temperature and stir for 12-24 hours.

Causality Insight: Bromoacetonitrile is chosen as the electrophile due to the good leaving

group ability of bromide in an S(_N)2 reaction. The reaction is run under an inert

atmosphere to prevent the highly reactive alkoxide and NaH from reacting with

atmospheric moisture.[10]

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous

NH₄Cl solution at 0 °C to neutralize any unreacted NaH. Transfer the mixture to a separatory

funnel and add diethyl ether and water. Separate the layers.

Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic

layers, wash with brine, and dry over anhydrous MgSO₄.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure

using a rotary evaporator. The crude product can be purified by either vacuum distillation or

flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield

the pure 2-[(2-Methylcyclohexyl)oxy]acetonitrile.
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Potential in Drug Discovery and Medicinal
Chemistry
The structural motifs present in 2-[(2-Methylcyclohexyl)oxy]acetonitrile—an alicyclic ether

and a nitrile—are valuable in the design of bioactive molecules.

The Role of the Nitrile Group
The cyano group is a versatile functional group in medicinal chemistry, with over 60 small

molecule drugs on the market containing this moiety.[11] Its utility stems from several key

properties:

Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, a terminal alkyne,

or a halogen, allowing for the modulation of a molecule's steric and electronic properties.

Metabolic Stability: It is generally resistant to metabolic degradation, which can improve the

pharmacokinetic profile of a drug candidate.[11]

Improved Pharmacokinetics: The polarity of the nitrile can enhance solubility and reduce the

logP of a molecule, improving its absorption, distribution, metabolism, and excretion (ADME)

properties.[11]

Target Interactions: The nitrogen atom can act as a hydrogen bond acceptor, forming key

interactions with protein backbones or side chains.[12]

Covalent Warhead: The nitrile group can act as an electrophilic "warhead," reacting with

nucleophilic residues (like cysteine) in an enzyme's active site to form a covalent bond. This

strategy has been successfully used in drugs for diabetes and COVID-19.[13]

The Alicyclic Ether Moiety
The 2-methylcyclohexyl group provides a three-dimensional, lipophilic scaffold. Such alicyclic

systems are often incorporated into drug candidates to:

Increase Lipophilicity: This can enhance membrane permeability and improve oral

bioavailability.
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Explore Chemical Space: The defined stereochemistry (cis/trans) allows for precise control

over the spatial arrangement of substituents, which is critical for optimizing interactions with

a biological target.

Scaffold for Further Functionalization: The cyclohexane ring can be further modified to

introduce additional pharmacophoric features.

While direct biological data on 2-[(2-Methylcyclohexyl)oxy]acetonitrile is unavailable, related

structures such as alicyclic oxime ethers have been investigated for potential anti-cancer and

β-adrenergic blocking activities, highlighting the potential for this class of compounds in

generating bioactive molecules.[14][15][16]

Conclusion
2-[(2-Methylcyclohexyl)oxy]acetonitrile represents a structurally interesting, yet

underexplored, chemical entity. This guide provides a solid foundation for its synthesis via the

robust Williamson ether synthesis and offers a predictive framework for its spectroscopic

characterization. For drug development professionals, the combination of a metabolically

stable, polar nitrile group with a lipophilic, stereochemically-defined alicyclic ether scaffold

makes this molecule and its derivatives attractive starting points for library synthesis and lead

optimization campaigns. The insights provided herein should enable researchers to confidently

synthesize, characterize, and explore the potential of this versatile building block in their

scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9945868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9945868/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Toxicology/Cyano_groups/
https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00204c
https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00204c
https://pmc.ncbi.nlm.nih.gov/articles/PMC8878717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8878717/
https://pubs.acs.org/doi/10.1021/jm00376a011
https://pubs.acs.org/doi/10.1021/jm00180a007
https://www.benchchem.com/product/b3363111/docs#core-molecular-profile-physicochemical-and-spectroscopic-characterization
https://www.benchchem.com/product/b3363111/docs#core-molecular-profile-physicochemical-and-spectroscopic-characterization
https://www.benchchem.com/product/b3363111/docs#core-molecular-profile-physicochemical-and-spectroscopic-characterization
https://www.benchchem.com/product/b3363111/docs#core-molecular-profile-physicochemical-and-spectroscopic-characterization
https://www.benchchem.com/product/b3363111?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3363111?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3363111?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

